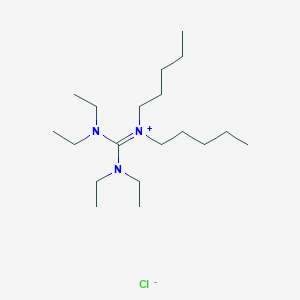![molecular formula C5HBr2NO4 B14386230 3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one CAS No. 89883-17-0](/img/structure/B14386230.png)
3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one is a chemical compound characterized by the presence of bromine, nitro, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one typically involves the bromination of furan derivatives under controlled conditions. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is carried out at specific temperatures to ensure the selective bromination of the desired positions on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furan-2(5H)-one derivatives with oxidized functional groups.
Reduction: Formation of amino derivatives of the original compound.
Substitution: Formation of substituted furan derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Inhibition of Enzyme Activity: The nitro group can interact with enzymes, leading to inhibition of their activity.
Disruption of Cellular Processes: The compound can interfere with cellular processes, such as DNA replication and protein synthesis, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitropyridine: A compound with similar bromine and nitro groups but a different core structure.
5-Bromo-5-nitro-1,3-dioxane: Another compound with bromine and nitro groups, known for its antimicrobial properties.
Uniqueness
3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one is unique due to its furan ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
89883-17-0 |
|---|---|
Molecular Formula |
C5HBr2NO4 |
Molecular Weight |
298.87 g/mol |
IUPAC Name |
3-bromo-5-[bromo(nitro)methylidene]furan-2-one |
InChI |
InChI=1S/C5HBr2NO4/c6-2-1-3(12-5(2)9)4(7)8(10)11/h1H |
InChI Key |
UNQWUDUWXGRJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)OC1=C([N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)
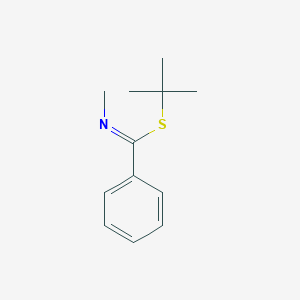
![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)
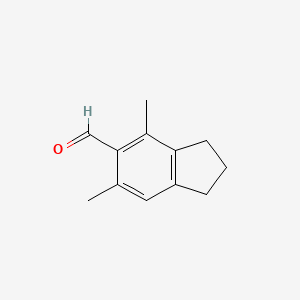
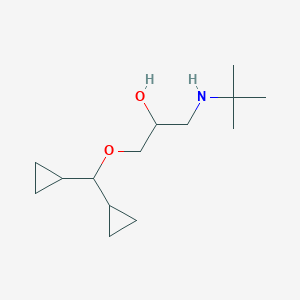
![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)
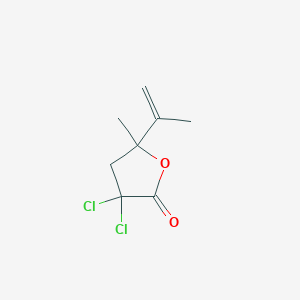
![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)

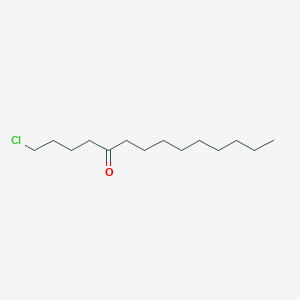
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)
